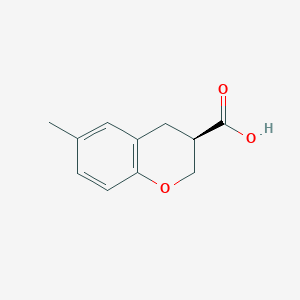

(R)-6-Methylchroman-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H12O3 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

(3R)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m1/s1 |

InChI-Schlüssel |

UUHUXJJYCVPIDW-SECBINFHSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O |

Kanonische SMILES |

CC1=CC2=C(C=C1)OCC(C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzymatic Resolution

Enzymatic resolution leverages stereoselective hydrolysis of racemic esters to isolate the (R)-enantiomer. In a biphasic aqueous–organic system, esterases such as EstS and EstR (isolated from Geobacillus thermocatenulatus) selectively hydrolyze one enantiomer of methyl 6-methylchroman-3-carboxylate. For example, EstS hydrolyzes the (S)-ester, leaving the (R)-enantiomer in the organic phase (toluene) with >99% enantiomeric excess (ee). Key parameters include:

Dynamic Kinetic Resolution

Dynamic resolution combines crystallization-induced asymmetry with in-situ racemization. For chroman derivatives, racemic 6-methylchroman-3-carboxylic acid is treated with chiral amines (e.g., (1S,2R)-(+)-norephedrine) to form diastereomeric salts. The (R)-acid forms an insoluble salt, while the (S)-enantiomer racemizes in solution. This method yields 83–84% (R)-product with 97–99% ee. Critical factors include:

-

Solvent : Ethanol/water mixtures

-

Racemization catalyst : Weak bases (e.g., triethylamine)

-

Crystallization cycles : 2–3 iterations

Asymmetric Synthesis Approaches

Catalytic Asymmetric Cyclization

Asymmetric cyclization constructs the chroman ring with inherent chirality. A representative route involves:

-

Aldol condensation : 3-methylsalicylaldehyde reacts with ethyl acetoacetate to form a β-ketoester.

-

Cyclization : Chiral Brønsted acids (e.g., (R)-BINOL-phosphoric acid) catalyze enantioselective ring closure, achieving 70–80% ee.

-

Oxidation : The 3-position is oxidized to a carboxylic acid using KMnO₄ (pH 9–10, 60°C).

Table 1: Catalysts for Asymmetric Cyclization

Chiral Auxiliary Methods

Chiral auxiliaries (e.g., Evans oxazolidinones) temporarily induce asymmetry during cyclization. For example:

-

Auxiliary attachment : 3-Methylsalicylaldehyde is coupled to (S)-4-benzyloxazolidin-2-one.

-

Cyclization : BF₃·OEt₂ promotes stereoselective ring formation (dr = 95:5).

-

Hydrolysis : The auxiliary is cleaved with LiOH/H₂O₂, yielding (R)-6-methylchroman-3-carboxylic acid (89% ee).

Comparative Analysis of Synthesis Methods

Table 2: Efficiency of Preparation Methods

| Method | ee (%) | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Enzymatic resolution | 99 | 93.5 | Low | High |

| Dynamic resolution | 98 | 84 | Medium | Medium |

| Asymmetric cyclization | 78–82 | 58–65 | High | Low |

| Chiral auxiliary | 89 | 70 | Very high | Medium |

Enzymatic resolution offers the best balance of ee, yield, and scalability, while asymmetric cyclization suits small-scale enantioselective synthesis.

Experimental Protocols and Optimization

Large-Scale Enzymatic Resolution (Adapted from )

Procedure :

-

Substrate preparation : Racemic methyl 6-methylchroman-3-carboxylate (500 mM) in toluene.

-

Enzyme immobilization : EstS is immobilized on chitosan beads (loading: 120 U/g).

-

Reaction : Biphasic system (1:1 v/v phosphate buffer:toluene), 35°C, 24 h.

-

Recovery : (R)-ester is extracted from toluene, hydrolyzed with NaOH (2M), and acidified to isolate (R)-acid.

Optimization :

-

Enzyme loading : 150 U/g maximizes conversion (98%).

-

Solvent : Toluene minimizes enzyme denaturation.

Dynamic Resolution with Norephedrine (Adapted from )

Procedure :

-

Salt formation : Racemic acid (1 eq) + (1S,2R)-(+)-norephedrine (1.1 eq) in ethanol.

-

Crystallization : Cool to 4°C, filter (R)-acid·norephedrine salt.

-

Racemization : Mother liquor is heated (60°C, 2 h) with triethylamine (0.5 eq).

-

Recycling : Repeat crystallization twice.

Optimization :

-

Solvent : Ethanol/water (7:3) improves salt solubility.

-

Temperature : 60°C accelerates racemization without decomposition.

Analyse Chemischer Reaktionen

Reaktionstypen: (R)-6-Methylchroman-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung stärker oxidierter Derivate führen.

Reduktion: Die Reduktion der Carbonsäuregruppe kann zum entsprechenden Alkohol führen.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Carbonsäuregruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3) und andere starke Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) unter wasserfreien Bedingungen.

Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart von Aktivierungsmitteln wie Dicyclohexylcarbodiimid (DCC).

Hauptprodukte:

Oxidation: Bildung stärker oxidierter Derivate wie Aldehyde oder Ketone.

Reduktion: Bildung des entsprechenden Alkohols.

Substitution: Bildung von Estern oder Amiden, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

(R)-6-Methylchroman-3-carboxylic acid serves as a vital building block in organic synthesis, particularly in the development of more complex molecules. Its chirality is advantageous for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Synthesis Techniques

- Asymmetric Synthesis : The compound can be synthesized using chiral catalysts to ensure the desired stereochemistry. Common methods include asymmetric hydrogenation of chromanone derivatives using rhodium or ruthenium complexes.

- Enzymatic Resolutions : Recent advancements have introduced enzymatic methods for resolving racemic mixtures of chroman derivatives, enhancing yield and purity while minimizing environmental impact.

Biological Applications

Research indicates that this compound may exhibit various bioactive properties, making it a candidate for drug development.

Potential Biological Activities

- Antioxidant Properties : Studies suggest that the compound may act as an antioxidant, helping to mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, indicating its potential as a therapeutic agent.

Medical Applications

In the medical field, derivatives of this compound are being explored for their therapeutic potentials.

Therapeutic Potential

- Cancer Treatment : Research has shown that certain derivatives may inhibit cancer cell proliferation, making them candidates for anticancer therapies.

- Cardiovascular Health : Compounds derived from this compound may play roles in cardiovascular health by modulating lipid profiles and reducing inflammation.

- Neurodegenerative Diseases : There is ongoing research into the neuroprotective effects of this compound, particularly concerning diseases like Alzheimer's and Parkinson's.

Industrial Applications

The unique properties of this compound make it useful in various industrial applications.

Use in Specialty Chemicals

- Pharmaceuticals : As a chiral intermediate, it is crucial in the synthesis of various pharmaceuticals.

- Agrochemicals : The compound's bioactivity makes it suitable for developing agrochemicals with enhanced efficacy.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Chemistry | Building block for complex molecules | Essential for asymmetric synthesis |

| Biology | Antioxidant, anti-inflammatory, antimicrobial | Potential therapeutic agent |

| Medicine | Cancer treatment, cardiovascular health | Investigated for neuroprotective effects |

| Industry | Pharmaceuticals and agrochemicals | Chiral intermediate for specialty chemicals |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the growth of glioblastoma cells in vitro. This highlights its potential as a lead compound in cancer drug development.

- Neuroprotective Effects : Research involving animal models indicated that this compound derivatives could reduce neuroinflammation and improve cognitive function, suggesting applications in treating neurodegenerative diseases.

- Enzymatic Resolution Methodology : An innovative enzymatic resolution technique was developed to produce optically pure this compound with high enantiomeric excess using immobilized enzymes. This method showcases the potential for sustainable production processes in pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-6-Methylchroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (R)- vs. (S)-6-Methylchroman-3-carboxylic Acid

The (R)- and (S)-enantiomers of 6-methylchroman-3-carboxylic acid differ only in their spatial configuration. Key distinctions include:

Enantiomers often exhibit divergent biological activities. For instance, the (R)-form may display enhanced receptor selectivity in drug candidates compared to the (S)-form, though specific data are pending further studies.

Substituent Variation: Methyl vs. Methoxy Derivatives

Replacing the methyl group with a methoxy group at position 6 alters electronic and steric properties:

The methoxy derivative’s increased polarity may enhance aqueous solubility but reduce membrane permeability compared to the methyl analog. This trade-off is critical in pharmacokinetic optimization.

Enantiomeric Methoxy Derivative: (R)-6-Methoxychroman-3-carboxylic Acid

The (R)-enantiomer of the methoxy variant (CAS 182570-27-0) highlights the interplay between stereochemistry and substituent effects:

| Property | (R)-6-Methoxychroman-3-carboxylic Acid |

|---|---|

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Applications | Used in asymmetric synthesis and as a chiral building block in pharmaceuticals |

This compound’s distinct enantiomeric profile and electron-donating methoxy group make it valuable for studying stereospecific interactions in medicinal chemistry.

Comparison with Heterocyclic Analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

| Property | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | This compound |

|---|---|---|

| Core Structure | Pyrimidine ring | Chroman (benzopyran) ring |

| Substituents | Chloro (electron-withdrawing), methyl | Methyl (electron-donating) |

| Reactivity | Higher electrophilicity due to Cl | Moderate reactivity |

| Toxicity | Likely higher (chloro group) | Presumed lower |

Biologische Aktivität

(R)-6-Methylchroman-3-carboxylic acid is a chiral compound known for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₁H₁₂O₃

- Molecular Weight: Approximately 208.21 g/mol

- Structure: The compound features a chroman backbone with a methyl group at the 6-position and a carboxylic acid at the 3-position.

Antioxidant Properties

One of the most significant biological activities of this compound is its antioxidant capacity . Research indicates that it effectively scavenges free radicals, contributing to the reduction of oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate cellular signaling pathways associated with inflammation. Its ability to inhibit pro-inflammatory cytokines can be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has shown potential antimicrobial properties in various studies. It may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

The mechanism by which this compound exerts its biological effects is not fully understood but appears to involve interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress and inflammation pathways.

- Receptor Modulation: It could modulate receptors that play roles in pain and inflammatory responses .

Research Findings

Recent studies have explored various aspects of this compound:

- Synthesis and Derivatives : The synthesis of this compound often involves methods that enhance its yield and purity. Various derivatives have been created to study their biological activities further .

-

Case Studies :

- A study demonstrated that this compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cell cultures.

- Another investigation highlighted its potential as a therapeutic agent for inflammatory diseases, showing promise in preclinical models.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxychroman-3-carboxylic acid | Racemic mixture of (R) and (S) enantiomers | Lacks specific chiral activity compared to (R) form |

| 6-Hydroxychroman-3-carboxylic acid | Hydroxyl group at 6-position | Different functional properties due to hydroxyl group |

| 7-Methylchroman-3-carboxylic acid | Methyl group at 7-position | Variations in biological activity compared to (R) form |

| 8-Methylchroman-3-carboxylic acid | Methyl group at 8-position | Distinct properties due to positional changes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-6-Methylchroman-3-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodology : Chiral resolution techniques, such as asymmetric catalysis or enzymatic methods, are critical. For example, carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) can stabilize intermediates during synthesis . Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric purity. Proper selection of chiral auxiliaries or catalysts, as described in rare chemical synthesis protocols (e.g., (2R)-chroman derivatives), ensures stereochemical fidelity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the chroman ring structure and substituent positions. High-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies carboxylic acid and ether functional groups. For purity assessment, reverse-phase HPLC with UV detection (e.g., 210–280 nm) is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Store the compound in anhydrous conditions to prevent hydrolysis. MedChemExpress guidelines emphasize rigorous validation of stability under varying temperatures and pH . Material Safety Data Sheets (MSDS) should outline first-aid measures for accidental exposure.

Q. How can researchers detect and quantify common impurities in synthesized batches of this compound?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies byproducts like diastereomers or oxidation derivatives. Quantitative NMR (qNMR) with internal standards (e.g., trimethylsilylpropanoic acid) measures impurity levels. Thresholds should align with ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. What experimental design challenges arise in maintaining enantiomeric purity during large-scale synthesis of this compound?

- Methodology : Scalability issues include racemization at high temperatures or acidic/basic conditions. Mitigation strategies involve optimizing reaction kinetics (e.g., low-temperature coupling) and using chiral stationary phases in preparative HPLC. Systematic Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading) to minimize enantiomeric drift .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound across studies?

- Methodology : Conduct a meta-analysis to evaluate assay variability (e.g., cell line differences, buffer conditions). Reproduce experiments using standardized protocols (e.g., uniform protein concentrations, controlled incubation times). Cross-validate results with orthogonal methods, such as surface plasmon resonance (SPR) versus fluorescence polarization .

Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase or kinases. Molecular dynamics (MD) simulations assess conformational stability in aqueous environments. Density Functional Theory (DFT) calculations optimize the compound’s electronic properties for target selectivity .

Q. How can researchers design robust in vivo studies to evaluate the pharmacokinetic profile of this compound?

- Methodology : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track absorption and distribution. Employ LC-MS/MS for plasma concentration-time curves. Control for metabolic variability by using genetically homogeneous animal models. Statistical power analysis ensures sample sizes are sufficient to detect clinically relevant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.